

Potential off-target effects of CL-387785

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Compound of Interest

Compound Name: *cl-387785*

Cat. No.: *B8008097*

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Technical Support Center: CL-387785

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **CL-387785**. The following question-and-answer format addresses specific issues that may arise during experiments, offering troubleshooting guidance and summarizing available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CL-387785**?

A1: **CL-387785** is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[1][2][3][4]} It forms a covalent bond with the EGFR protein, leading to sustained inhibition of its signaling activity.^[1]

Q2: Is there a comprehensive kinase selectivity profile available for **CL-387785**?

A2: Currently, a comprehensive, publicly available kinome scan profiling **CL-387785** against a broad panel of kinases with quantitative IC₅₀ or K_i values has not been identified in the scientific literature. The original characterization of **CL-387785** described it as a specific inhibitor of EGFR.^[1] However, emerging evidence from various studies suggests the possibility of off-target activities.

Q3: Are there any known or suspected off-target kinases for **CL-387785**?

A3: While a complete profile is unavailable, some studies suggest potential interactions with other kinases:

- Src Family Kinases and Abl Kinase: Cellular activity profiling of multiple kinase inhibitors has shown an overlap between the sensitivity profiles of **CL-387785** and AZD0530, a known dual inhibitor of Src and Abl kinases. This suggests that **CL-387785** might exert effects on pathways regulated by these kinases. Furthermore, **CL-387785** has demonstrated activity against drug-resistant mutants of Abl kinase in cellular assays.

Q4: Does **CL-387785** have any known non-kinase off-target effects?

A4: Yes, two notable non-kinase-mediated effects have been reported:

- Metabolism by Aldehyde Oxidase (AO): **CL-387785** has been identified as a substrate for human aldehyde oxidase (AO).[5] This metabolic pathway can influence the intracellular concentration of the compound and may lead to drug-drug interactions if co-administered with other AO substrates or inhibitors.
- Modulation of Autophagy via ErbB2: In studies related to Alzheimer's disease, **CL-387785** was found to down-regulate ErbB2, leading to the activation of autophagy.[5] This effect on autophagy appears to be independent of ErbB2's kinase activity, suggesting a non-canonical pathway modulation.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot unexpected experimental outcomes that may be related to the off-target effects of **CL-387785**.

Observed Phenomenon	Potential Off-Target Cause	Troubleshooting Suggestions
Unexpected changes in cell adhesion, migration, or cytoskeletal organization.	Inhibition of Src family kinases.	- Use a more selective Src family kinase inhibitor as a control.- Perform western blot analysis for phosphorylation status of Src downstream targets (e.g., FAK, paxillin).- If possible, use cell lines with genetic knockout or knockdown of Src to validate the phenotype.
Effects observed in cells that do not express high levels of EGFR.	Inhibition of Abl kinase or other unidentified off-target kinases.	- Verify the absence of EGFR expression in your cell model.- Use a selective Abl kinase inhibitor (e.g., imatinib, nilotinib) as a comparative control.- Assess the phosphorylation status of CrkL, a key downstream substrate of Abl kinase.
Variability in experimental results between different cell lines or in vivo models.	Differential expression and activity of Aldehyde Oxidase (AO).	- Determine the expression level of AO in your experimental models.- Be aware of potential drug-drug interactions if using CL-387785 in combination with other compounds that are known AO substrates or inhibitors.- Consider that species differences in AO activity can affect in vivo study outcomes.
Induction of autophagy markers (e.g., increased LC3-II, p62 degradation).	Modulation of the ErbB2-Beclin-1 interaction.	- Confirm autophagy induction by western blot for LC3-II and p62, and by fluorescence microscopy of GFP-LC3

puncta.- Use known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine) as controls.- Investigate the involvement of ErbB2 by using siRNA to knock down its expression.

General unexpected cellular phenotypes.

Broader, uncharacterized off-target effects.

- Perform a literature search for off-target effects of structurally similar quinazoline-based irreversible inhibitors.- Consider using a structurally distinct EGFR inhibitor as a control to differentiate on-target from potential off-target effects.

Data Presentation

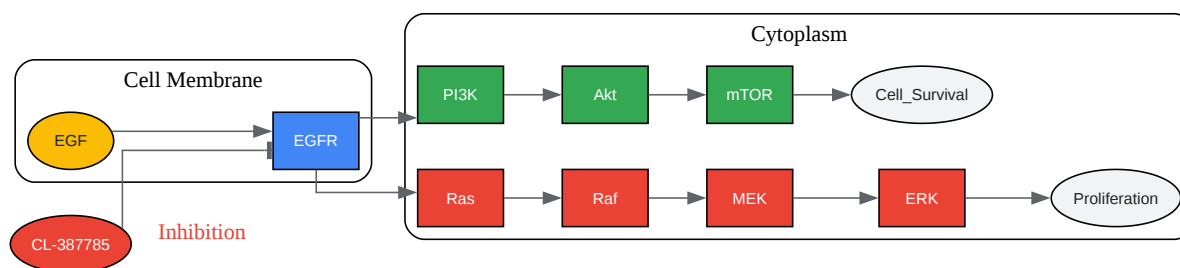
Table 1: On-Target Activity of **CL-387785**

Target	Assay Type	IC50	Reference
EGFR Kinase	Biochemical Assay	370 ± 120 pM	[1][4]
EGF-stimulated EGFR Autophosphorylation	Cellular Assay	~5 nM	[1][4]
Cell Proliferation (EGFR/c-erbB-2 overexpressing cells)	Cellular Assay	31-125 nM	[1]

Table 2: Potential Off-Target Interactions of **CL-387785**

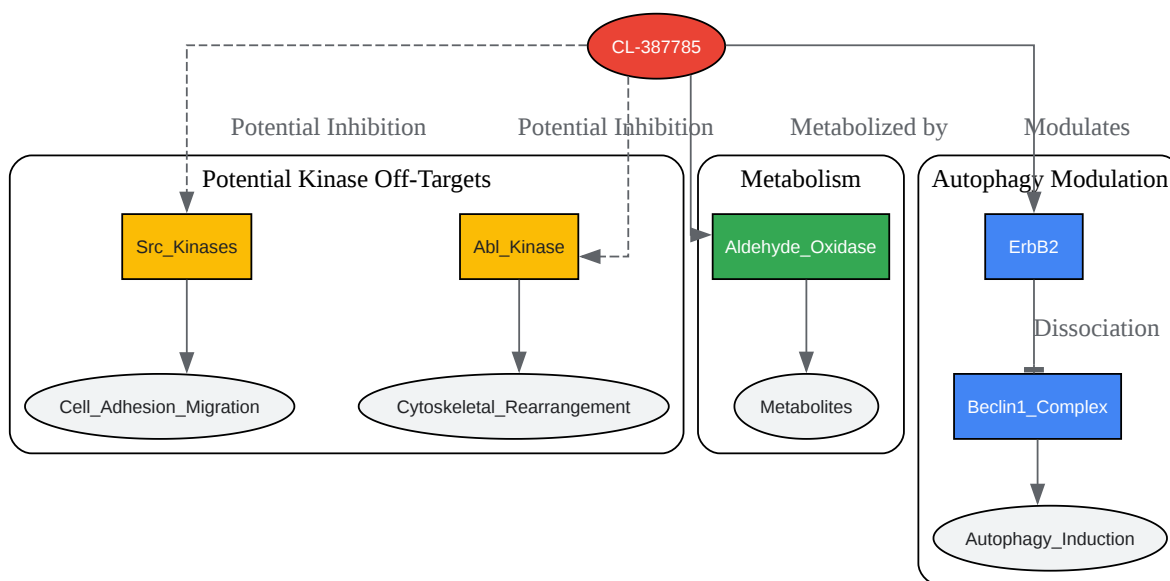
Potential Off-Target	Type of Interaction	Evidence	Reference
Src Family Kinases	Kinase Inhibition	Overlapping cellular sensitivity profile with Src/Abl inhibitor AZD0530.	
Abl Kinase	Kinase Inhibition	Activity against drug-resistant Abl mutants in cellular assays.	
Aldehyde Oxidase (AO)	Metabolism (Substrate)	Identified as a substrate in a screen of kinase inhibitors.	[5]
ErbB2	Non-canonical Pathway Modulation (Autophagy)	Downregulation of ErbB2 by CL-387785 leads to autophagy activation.	[5]

Visualizations



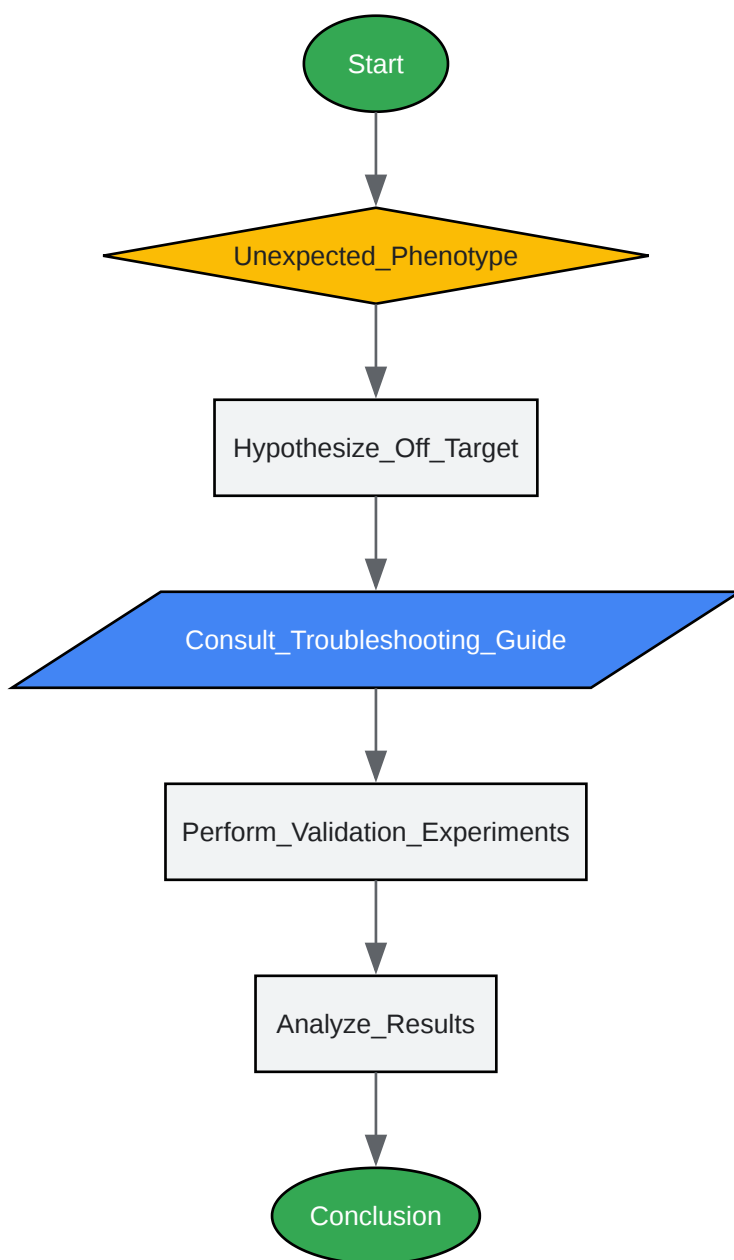
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Caption: On-target effect of **CL-387785** on the EGFR signaling pathway.



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Caption: Potential off-target pathways affected by **CL-387785**.



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Caption: Troubleshooting workflow for unexpected results with **CL-387785**.

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